Piperolein B
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Overview
Description
Piperolein B is an amide alkaloid isolated from the black pepper plant, Piper nigrum . It is known for its diverse biological activities, including larvicidal, hepatoprotective, and enzymatic inhibition properties . The compound has a molecular formula of C21H29NO3 and is characterized by its unique structure, which includes a benzodioxole moiety and a piperidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperolein B involves the amidation of either 8-nonenoic acid or 9-decenoic acid with piperidine . This reaction is typically carried out under mild conditions to yield the corresponding amides. Subsequent ruthenium-catalyzed cross metathesis with a styrene derivative delivers this compound in moderate yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process may be optimized for higher yields and purity through advanced catalytic systems and purification techniques.
Chemical Reactions Analysis
Types of Reactions: Piperolein B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The benzodioxole moiety and piperidine ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with modified functional groups.
Scientific Research Applications
Piperolein B has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various complex molecules.
Industry: It is utilized in the development of natural pesticides and antimicrobial agents.
Mechanism of Action
The mechanism of action of Piperolein B involves its interaction with specific molecular targets and pathways. It acts as a transient receptor potential (TRP) agonist, modulating ion channels and affecting cellular signaling pathways . The compound’s hepatoprotective effects are attributed to its ability to inhibit certain enzymes involved in liver damage .
Comparison with Similar Compounds
Isopiperolein B: A structurally similar compound with antibacterial and cytotoxic activities.
Piperamide C91 (8E): Another related amide alkaloid with higher larvicidal toxicity compared to this compound.
Uniqueness: this compound is unique due to its specific combination of biological activities and its structural features, such as the benzodioxole moiety and piperidine ring. Its diverse applications in various fields, including medicine and industry, further highlight its distinctiveness.
Properties
CAS No. |
30505-89-6 |
---|---|
Molecular Formula |
C21H29NO3 |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
(E)-9-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylnon-8-en-1-one |
InChI |
InChI=1S/C21H29NO3/c23-21(22-14-8-5-9-15-22)11-7-4-2-1-3-6-10-18-12-13-19-20(16-18)25-17-24-19/h6,10,12-13,16H,1-5,7-9,11,14-15,17H2/b10-6+ |
InChI Key |
FAXXHNWVMKTOFF-UXBLZVDNSA-N |
Isomeric SMILES |
C1CCN(CC1)C(=O)CCCCCC/C=C/C2=CC3=C(C=C2)OCO3 |
SMILES |
C1CCN(CC1)C(=O)CCCCCCC=CC2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
C1CCN(CC1)C(=O)CCCCCCC=CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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